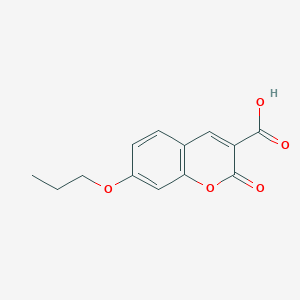

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid

Description

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid (CAS 6093-74-9) is a coumarin derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 7-position and a carboxylic acid (-COOH) moiety at the 3-position of the chromene core. This compound belongs to a broader class of 2-oxo-2H-chromene-3-carboxylic acids, which are studied for their diverse biological activities, fluorescence properties, and applications in organic synthesis .

Properties

IUPAC Name |

2-oxo-7-propoxychromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-5-17-9-4-3-8-6-10(12(14)15)13(16)18-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTDMTGGXAZVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-74-9 | |

| Record name | 2-Oxo-7-propoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester (Intermediate)

- Starting materials: 2,4-dihydroxybenzaldehyde and dimethyl malonate.

- Reaction conditions: The mixture is stirred in dry methanol with piperidine as a base catalyst at 60 °C for 48 hours.

- Work-up: Cooling to 0 °C precipitates the product, which is filtered, washed, and dried.

- Yield: Approximately 90%.

- Significance: This intermediate provides the hydroxy-substituted coumarin core for further derivatization.

Alkylation to Introduce the Propoxy Group at Position 7

- Reagents: 1-bromopropane as the alkylating agent, with a base such as potassium carbonate or sodium bicarbonate.

- Solvent: Dichloromethane or acetone.

- Conditions: The reaction mixture is stirred at elevated temperatures (e.g., 50 °C) for extended periods (up to 72 hours).

- Purification: Flash chromatography is used to isolate the propoxy-substituted coumarin esters.

- Example: Coumarin 7-hydroxy derivative reacted with 1-bromopropane in presence of Adogen 464® (a phase transfer catalyst) yielded propyl 7-propoxy-2-oxo-2H-chromene-3-carboxylate.

Hydrolysis of the Ester to Carboxylic Acid

- The methyl or propyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Typical hydrolysis involves refluxing with aqueous acid or base followed by acidification.

- This step converts the esterified intermediate into the target this compound.

Alternative Oxidation and Purification Methods

- Oxidation: Activated manganese dioxide is preferred for oxidation steps, particularly for converting methyl or methyl-substituted chromenes to oxo derivatives.

- Acid Concentration: Sulfuric acid concentration during synthesis is optimized between 35-75% (w/w) for best yields.

- Crystallization: The final compound is preferably crystallized from mixed solvents such as methanol-water or dimethyl sulfoxide-water mixtures to enhance purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Knoevenagel condensation | 2,4-Dihydroxybenzaldehyde, Dimethyl malonate | Piperidine, Methanol, 60 °C, 48 h | 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester | ~90 | Precursor for alkylation |

| 2 | Alkylation | 7-Hydroxy chromene methyl ester | 1-Bromopropane, K2CO3 or NaHCO3, DCM/acetone, 50-72 h | Propyl 7-propoxy-2-oxo-2H-chromene-3-carboxylate (ester) | 10-32 | Phase transfer catalyst may be used |

| 3 | Hydrolysis | Propyl ester intermediate | Acidic or basic aqueous reflux | This compound | Variable | Final target compound |

| 4 | Oxidation (optional) | Methyl or methyl-substituted chromene | Activated manganese dioxide, sulfuric acid (35-75%) | Oxo-chromene derivatives | - | Improves yield and purity |

| 5 | Crystallization | Crude product | Methanol-water or DMSO-water solvent systems | Pure crystalline this compound | - | Enhances purity and stability |

Research Findings and Considerations

- The alkylation step to install the propoxy group tends to have moderate yields (10-32%) due to competing side reactions and incomplete conversion.

- The use of phase transfer catalysts like Adogen 464® improves alkylation efficiency.

- The Knoevenagel condensation step to form the coumarin core is robust and yields high purity intermediates suitable for further functionalization.

- Oxidation with activated manganese dioxide under controlled sulfuric acid concentrations is preferred for selective oxidation without over-oxidation or degradation.

- Purification by recrystallization from mixed solvents significantly enhances the final product purity, which is critical for subsequent biological or pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized coumarin derivatives .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create derivatives with tailored properties for specific applications.

Biology

Research indicates that 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid exhibits significant biological activities:

- Anti-inflammatory Properties: The compound has been studied for its potential to modulate pathways involved in inflammation.

- Antioxidant Activity: It may help in reducing oxidative stress by interacting with reactive oxygen species (ROS) .

Case Study:

A study evaluated coumarin derivatives, including similar compounds, for their inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The results highlighted the potential of chromene derivatives in developing treatments for parasitic infections .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Antitumor Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

Example:

A derivative demonstrated an IC50 value comparable to standard chemotherapy agents against breast cancer cell lines, indicating its potential as an antitumor agent .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating specialty chemicals and functional materials.

Mechanism of Action

The mechanism of action of 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. The compound’s structure allows it to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological activities .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural features and physicochemical data for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid and its analogs:

Key Observations :

- Substituent Effects on Melting Points : Smaller substituents (e.g., methyl or methoxy) correlate with lower melting points (e.g., 165–166°C for 6-methyl vs. 200°C for 6-bromo derivatives), likely due to reduced intermolecular hydrogen bonding . The bulkier propoxy group in the target compound may lower crystallinity compared to hydroxy-substituted analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) increase acidity of the carboxylic acid moiety, while electron-donating groups (e.g., methoxy, propoxy) enhance resonance stabilization of the chromene core .

Critical Analysis of Substituent Impact

- Propoxy vs.

- Halogen vs. Hydroxy Substitutents : Chlorine or bromine at position 6 introduces steric and electronic effects that may enhance binding to biological targets (e.g., enzymes) but could also increase toxicity .

Biological Activity

2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a chromene backbone with a carboxylic acid and propoxy substituent, which contribute to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on serine proteases, which play crucial roles in numerous biological processes. For instance, it has shown potential in inhibiting human leukocyte elastase (HLE) and other proteases involved in inflammatory responses .

- Antioxidant Activity : Research indicates that coumarin derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), the compound may help mitigate inflammatory responses in the body .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of coumarin derivatives, including this compound. Key findings include:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Oxo-7-propoxy-2H-chromene-3-carboxylic acid, and how can purity be verified?

- Methodology :

Synthesis : Start with a chromene core (e.g., 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid) and introduce the propoxy group via nucleophilic substitution or Mitsunobu reaction. Use anhydrous conditions to avoid hydrolysis of the ester or carboxylic acid groups .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

Characterization : Validate purity via 1H NMR (e.g., integration ratios for propoxy protons at δ 1.0–1.2 ppm and chromene protons at δ 6.5–8.5 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

Storage : Keep in a sealed, corrosion-resistant container at 2–8°C, away from moisture and oxidizing agents .

Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodology :

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for propoxy group introduction .

Reaction Screening : Apply cheminformatics tools to predict solvent effects (e.g., dielectric constant of DMF vs. THF) and optimize yields. Validate predictions with small-scale experiments .

Kinetic Analysis : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., acyloxy radicals) and refine computational models .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodology :

Data Reconciliation : Cross-reference NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm⁻¹) with crystallographic data (e.g., X-ray diffraction bond lengths) to resolve ambiguities .

Batch Variability Analysis : Test for impurities (e.g., residual propyl bromide) via LC-MS and correlate with synthetic conditions (e.g., excess reagent ratios) .

Collaborative Validation : Share raw spectral data in open-access repositories to enable peer verification and reduce reproducibility gaps .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Methodology :

Reactor Design : Use continuous-flow systems to enhance heat transfer and minimize exothermic risks during propoxylation .

Process Control : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust feed rates and maintain stoichiometric balance .

Waste Minimization : Optimize solvent recovery (e.g., distillation of DMF) and catalyst recycling (e.g., immobilized Pd catalysts) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.